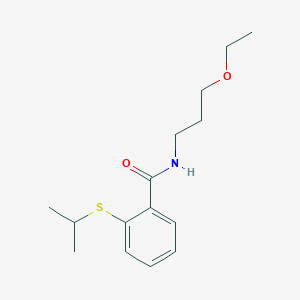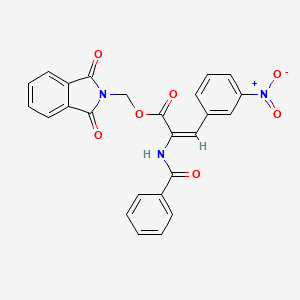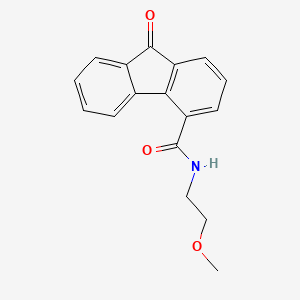
N-(2-methoxyethyl)-9-oxo-9H-fluorene-4-carboxamide
Overview
Description
N-(2-methoxyethyl)-9-oxo-9H-fluorene-4-carboxamide, commonly known as MOF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOF belongs to the class of fluorene-based compounds and has a molecular formula of C17H15NO3 with a molecular weight of 281.31 g/mol.
Mechanism of Action
The mechanism of action of MOF is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. MOF has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties. MOF has also been shown to inhibit the activity of certain enzymes, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects:
MOF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MOF can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor properties. MOF has also been shown to inhibit the growth of bacterial colonies, which may contribute to its antibacterial properties. Additionally, MOF has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOF in lab experiments is its ease of synthesis and purification. MOF is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using MOF in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on MOF. One potential area of research is in the development of new synthetic methods for MOF that increase the yield and purity of the final product. Another area of research is in the optimization of MOF for use in organic electronics, where its properties as a hole-transporting material can be further improved. Additionally, research on the potential use of MOF as a fluorescent probe for the detection of metal ions in biological samples is an area of interest. Finally, further investigation into the antitumor and antibacterial properties of MOF may lead to the development of new therapeutic agents.
Scientific Research Applications
MOF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MOF is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). MOF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, MOF has been investigated for its antitumor and antibacterial properties.
properties
IUPAC Name |
N-(2-methoxyethyl)-9-oxofluorene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-10-9-18-17(20)14-8-4-7-13-15(14)11-5-2-3-6-12(11)16(13)19/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRDUGMTEVMLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645155.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4645170.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4645186.png)
![5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4645190.png)
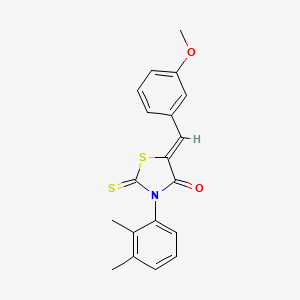
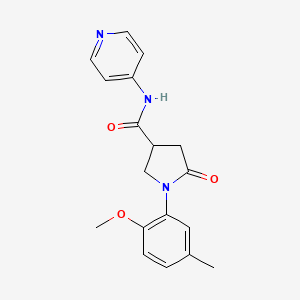
![methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4645223.png)
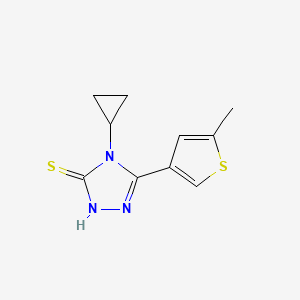
![11-[(4-methylphenyl)sulfonyl]-1-undecanol](/img/structure/B4645241.png)

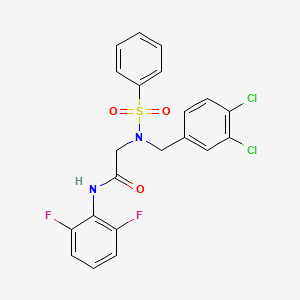
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4645280.png)
